Cas no 109384-19-2 (n-Boc-4-hydroxypiperidine)

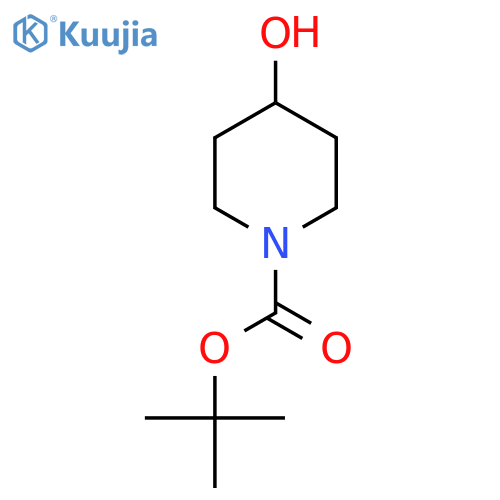

n-Boc-4-hydroxypiperidine structure

商品名:n-Boc-4-hydroxypiperidine

n-Boc-4-hydroxypiperidine 化学的及び物理的性質

名前と識別子

-

- N-Boc-4-Piperidinol

- RARECHEM AH CK 0055

- TERT-BUTYL 4-HYDROXYPIPERIDINE-1-CARBOXYLATE

- TERT-BUTYL 4-HYDROXY-1-PIPERIDINECARBOXYLATE

- N-(TERT-BUTOXYCARBONYL)-4-HYDROXYPIPERIDINE

- N-(TERT-BUTOXYCARBONYL)-4-PIPERIDINOL

- N-BOC-4-HYDROXYPIPERIDINE

- N-BOC-4-HYDROXYLPIPERIDINE

- 1-PIPERIDINECARBOXYLIC ACID, 4-HYDROXY-,1,1-DIMETHYLETHYL ESTER

- 1-TERT-BUTOXYCARBONYL-4-PIPERIDINOL

- 1-(TERT-BUTOXYCARBONYL)-4-HYDROXYPIPERIDINE

- 1-BOC-4-PIPERIDINOL

- 1-BOC-4-HYDROXYPIPERIDINE

- 4-HYDROXY-PIPERIDINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER

- BOC-(4-HYDROXY)-PIPERIDINE

- 1-N-Boc-4-hydroxypiperidine

- N-tert-Butoxycarbonyl-4-hydroxypiperidine

- : N-BOC-4-Hydroxypiperidine

- 1-Boc -4-hydroxypeiperidine

- 1-Boc-4-Hydroxylpiperidine

- 1-Bocpiperidin-4-ol

- N-BOC-4-Hydroxypiper

- N-Boc-4hydropiperidine

- n-boc-4-hydroxy piperidine

- 1-Boc-4-Hydroxy-piperidine

- 1-tert-Butoxycarbonyl-4-hydroxypiperidine

- 4-hydroxy-n-boc-piperidine

- N-Boc-4-hydroxy-piperidine

- 1-piperidinecarboxylic acid, 4-hydroxy-, 1,1-dimethylethyl es

- 1-piperidinecarboxylic acid, 4-hydroxy-, 1,1-dimethylethyl ester

- 1-(tert-buty

- Boc-(4-hydroxy)piperidine

- 1-(tert-butyloxycarbonyl

- t-butyl-4-hydroxy-1-piperidinecarboxylate

- 4-hydroxypiperidine, n-boc protected

- 4-Hydroxy-piperidine-1-carboxylic-acid tert-butyl ester

- AM20080047

- N-Boc 4-piperidinol

- EN300-27439

- 4-hydroxy-piperidine-1-carboxylic acid t-butyl ester

- 1-tert-butyloxycarbonyl-4-hydroxy-piperidine

- tert-butyl 4 hydroxypiperidine-1-carboxylate

- 1-(tert-butyloxycarbonyl)-4-piperidinol

- 1-tert-butoxycarbonylpiperidin-4-ol

- tert.butyl-4-hydroxypiperidine-1-carboxylate

- 4-hydroxy-piperidine-1-carboxylic acid-tert-butylester

- PWQLFIKTGRINFF-UHFFFAOYSA-N

- 1-N-Boc-4-hydroxy-piperidine

- 109384-19-2

- N-(tert-Butoxycarbonyl)-piperidin-4-ol

- tert-butyl-4-hydroxy-1-piperidinecarboxylate

- tert-butyl-4-hydroxy-1-piperidine carboxylate

- 1-Boc-piperidin-4-ol

- t-butyl 4-hydroxypiperidine-1-carboxylate

- 1-t-butoxycarbonylpiperidine-4-ol

- tert-butyl 4-hydroxypiperidin-1-carboxylate

- N-Boc4-hydroxypiperidine

- 4-hydroxy-1-t-butoxycarbonylpiperidine

- 1-Tert-butoxycarbonyl-4-hydroxy-piperidine

- BB 0254792

- InChI=1/C10H19NO3/c1-10(2,3)14-9(13)11-6-4-8(12)5-7-11/h8,12H,4-7H2,1-3H

- VU0510739-1

- 1(tert-Butoxycarbonyl)piperidin-4-ol

- N-tert-butoxycarbonyl-4-hydroxy-piperidine

- N-tert-butoxycarbonylpiperidin-4-ol

- N-tert-butoxycarbonyl 4-hydroxypiperidine

- IDI1_011660

- Maybridge3_000273

- 4-hydroxy-1-Bocpiperidine

- tert-butyl -4-hydroxypiperidine-1-carboxylate

- AC-2551

- 1,1-dimethylethyl 4-hydroxypiperidinecarboxylate

- Z111782472

- 4-hydroxypiperidine-1-carboxylic acid t-butyl ester

- 4-Hydroxypiperidine-1-carboxylic acid tert-butyl ester

- N-tert-Butoxycarbonyl-4- Hydroxypiperidine

- 4-Hydroxy-piperidine-1-carboxylic acid tert-butyl-ester

- 4-hydroxy-1-boc-piperidine

- 4-hydroxypiperidine-1-car-boxylic-acid-tert-butyl ester

- CS-M0052

- 1-Boc-4-hydroxypiperidine, 97%

- 1-boc-4-hydroxy piperidine

- tert-BUTOXYCARBONYL-4-HYDROXY-PIPERIDINE

- Q-101209

- 1-tert-butyloxycarbonyl-4-hydroxypiperidine

- CCG-236453

- 4-hydroxy-1-tert-butoxycarbonylpiperidine

- 1-t-butoxycarbonyl-4-hydroxypiperidine

- BCP23228

- HY-75026

- 1,1-DIMETHYLETHYL 4-HYDROXYPIPERIDINE-1-CARBOXYLATE

- tert-butyl 4-(hydroxy)piperidin-1-carboxylate

- tert-butyl 4-hydroxypiperidin-1-ylcarboxylate

- 1-tert-butoxycarbonyl4-hydroxy-piperidine

- FT-0642678

- PS-5411

- tert-butyl 4-hydroxy-1-piperidine carboxylate

- 1-tertbutoxycarbonyl-4-hydroxypiperidine

- N-(t-butoxycarbonyl)4-hydroxypiperidine

- tert.butyl 4-hydroxypiperidine-1-carboxylate

- AB1263

- SY001987

- tert. butyl 4-hydroxypiperidine-1-carboxylate

- MFCD01075174

- N-tert-butyloxycarbonyl-4-piperidinol

- 4-hydroxy-1-piperidinecarboxylic acid tert-butyl ester

- F3146-0160

- 4-hydroxy-N-(t-butoxycarbonyl)piperidine

- tert-butyl-4-hydroxypiperidine-1-carboxylate

- (R)-tert-butyl 3-(hydroxymethyl)pyrrolidine-1-

- tert-butyl 4-hydroxy-piperidinecarboxylate

- AKOS000499733

- 1-t-Butoxycarbonyl-4-piperidinol

- tert-butoxycarbonyl-4-hydroxypiperidine

- 1-t-butyloxycarbonylpiperidin-4-ol

- 4-hydroxy-n-boc piperidine

- 4-Hydroxy-piperdine-1-carboxylic acid tert-butyl ester

- tert-butoxycarbonylpiperidin-4-ol

- t-butyl 4-hydroxy-1-piperidinecarboxylate

- B2671

- 4-HYDROXY-1-(TERT-BUTOXYCARBONYL)PIPERIDINE

- DTXSID40349203

- tert-butyl 4-hydroxy-1-piperidine-carboxylate

- 1,1-dimethylethyl 4-hydroxy-1-piperidinecarboxylate

- N-t-butoxycarbonyl-4-hydroxypiperidine

- tert-butyl (4-hydroxy)-piperidine-1-carboxylate

- 4-hydroxy-piperidin-1-carboxylic acid tert-butyl ester

- tert-Butyl 4-hydroxytetrahydro-1(2H)-pyridinecarboxylate

- 1-tert-butoxycarbonylpiperidine-4-ol

- tert-butyl 4-hydroxy-piperidine-1-carboxylate

- tert-butyl 4-hydroxy-1-piperdinecarboxylate

- 1-N-t-butyloxycarbonyl-4-hydroxypiperidine

- n-(tert-butoxycarbonyl)-piperidin4-ol

- HMS1431M09

- 1-N-Boc-4-hydroxypiperdine

- N-(tert-butyloxy-carbonyl)-4-piperidinol

- t-butyl-4-hydroxy-1-piperidine carboxylate

- 1-(tert-butyloxycarbonyl)-4-hydroxypiperidine

- tert-Butyl-4-hydroxy-1-piperidine-carboxylate

- N-(t-butoxycarbonyl)-4-piperidinol

- 1-(t-butyloxycarbonyl)-4-piperidinol

- 1-Boc-piperidine-4-ol

- N-BOC 4-hydroxypiperidine

- 2-methylpropan-2-yl 4-hydroxypiperidine-1-carboxylate

- tert-butyl 4-hydroxy-1--piperidinecarboxylate

- SCHEMBL47319

- tert-butyl 4-hydroxypiperidine carboxylate

- PB29134

- N-(tert-butyloxycarbonyl)-4-piperidinol

- 4-hydroxy-boc-piperidine

- DB-004069

- NS00023519

- tert-Butyl 4-hydroxylpiperidine-1-carboxylate

- N-(tert-Butyloxycarbonyl)-4-hydroxypiperidine

- BBL029147

- 1-(tert-Butyloxycarbonyl)piperidin-4-ol

- VFT42CH8U4

- ALBB-037312

- STL065851

- n-Boc-4-hydroxypiperidine

-

- MDL: MFCD01075174

- インチ: 1S/C10H19NO3/c1-10(2,3)14-9(13)11-6-4-8(12)5-7-11/h8,12H,4-7H2,1-3H3

- InChIKey: PWQLFIKTGRINFF-UHFFFAOYSA-N

- ほほえんだ: O(C(N1CCC(CC1)O)=O)C(C)(C)C

- BRN: 7202094

計算された属性

- せいみつぶんしりょう: 201.136493g/mol

- ひょうめんでんか: 0

- XLogP3: 1

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 回転可能化学結合数: 2

- どういたいしつりょう: 201.136493g/mol

- 単一同位体質量: 201.136493g/mol

- 水素結合トポロジー分子極性表面積: 49.8Ų

- 重原子数: 14

- 複雑さ: 202

- 同位体原子数: 0

- 原子立体中心数の決定: 0

- 未定義の原子立体中心の数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 共有結合ユニット数: 1

- ひょうめんでんか: 0

- 互変異性体の数: 何もない

じっけんとくせい

- 色と性状: White to Yellow Solid

- 密度みつど: 1.107

- ゆうかいてん: 61-65 °C (lit.)

- ふってん: 292.3℃ at 760 mmHg

- フラッシュポイント: 130.6℃

- 屈折率: 1.495

- PSA: 49.77000

- LogP: 1.31610

- ようかいせい: 未確定

n-Boc-4-hydroxypiperidine セキュリティ情報

-

記号:

- ヒント:に警告

- シグナルワード:Warning

- 危害声明: H315,H319,H335

- 警告文: P261,P305+P351+P338

- 危険物輸送番号:NONH for all modes of transport

- WGKドイツ:3

- 危険カテゴリコード: 36/37/38

- セキュリティの説明: S26-S36-S37/39

-

危険物標識:

- 危険レベル:IRRITANT

- セキュリティ用語:S26;S37/39

- リスク用語:R36/37/38

- ちょぞうじょうけん:Inert atmosphere,2-8°C

n-Boc-4-hydroxypiperidine 税関データ

- 税関コード:2933399090

- 税関データ:

中国税関番号:

2933399090概要:

2933399090.他の構造上に非縮合ピリジン環を有する化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

申告要素:

製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください

要約:

2933399090。構造中に水素化の有無にかかわらず、未縮合ピリジン環を含む他の化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

n-Boc-4-hydroxypiperidine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-27439-0.5g |

tert-butyl 4-hydroxypiperidine-1-carboxylate |

109384-19-2 | 95.0% | 0.5g |

$21.0 | 2025-03-21 | |

| AstaTech | AB1263-5/G |

N-BOC-4-HYDROXYPIPERIDINE |

109384-19-2 | 95% | 5g |

$15 | 2023-09-16 | |

| NAN JING HUA XUE SHI JI GU FEN Co., Ltd. | C0467559443-25g |

n-Boc-4-hydroxypiperidine |

109384-19-2 | 98%(GC) | 25g |

¥ 108.2 | 2024-07-20 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1016494-100g |

N-Boc-4-hydroxypiperidine |

109384-19-2 | 98% | 100g |

¥136.00 | 2024-08-09 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1016494-1kg |

N-Boc-4-hydroxypiperidine |

109384-19-2 | 98% | 1kg |

¥1440.00 | 2024-08-09 | |

| Enamine | EN300-27439-5.0g |

tert-butyl 4-hydroxypiperidine-1-carboxylate |

109384-19-2 | 95.0% | 5.0g |

$29.0 | 2025-03-21 | |

| Enamine | EN300-27439-10.0g |

tert-butyl 4-hydroxypiperidine-1-carboxylate |

109384-19-2 | 95.0% | 10.0g |

$32.0 | 2025-03-21 | |

| abcr | AB467476-25 g |

tert-Butyl 4-hydroxypiperidine-1-carboxylate, min. 95%; . |

109384-19-2 | 25g |

€78.90 | 2023-05-18 | ||

| Life Chemicals | F3146-0160-5g |

tert-butyl 4-hydroxypiperidine-1-carboxylate |

109384-19-2 | 95% | 5g |

$60.0 | 2023-09-06 | |

| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R015956-25g |

n-Boc-4-hydroxypiperidine |

109384-19-2 | 98% | 25g |

¥43 | 2024-05-26 |

n-Boc-4-hydroxypiperidine サプライヤー

Suzhou Senfeida Chemical Co., Ltd

ゴールドメンバー

(CAS:109384-19-2)N-Boc-4-Hydroxypiperidine

注文番号:1686062

在庫ステータス:in Stock

はかる:Company Customization

清らかである:98%

最終更新された価格情報:Monday, 14 April 2025 18:23

価格 ($):discuss personally

n-Boc-4-hydroxypiperidine 関連文献

-

Lu Xiong,Chao Gao,Yao-Jie Shi,Xin Tao,Juan Rong,Kun-Lin Liu,Cui-Ting Peng,Ning-Yu Wang,Qian Lei,Yi-Wen Zhang,Luo-Ting Yu,Yu-Quan Wei RSC Adv. 2018 8 11163

-

Jiaoyan Li,Yingmiao Ma,Zheng Wang,Qingbin Liu,Gregory A. Solan,Yanping Ma,Wen-Hua Sun Dalton Trans. 2018 47 8738

-

Wenya Wang,Shengzheng Wang,Guoqiang Dong,Yang Liu,Zizhao Guo,Zhenyuan Miao,Jianzhong Yao,Wannian Zhang,Chunquan Sheng Med. Chem. Commun. 2011 2 1066

-

4. Piperidine carbamate peptidomimetic inhibitors of the serine proteases HGFA, matriptase and hepsinVishnu C. Damalanka,Scott A. Wildman,James W. Janetka Med. Chem. Commun. 2019 10 1646

-

Xueji Ma,Liujie Wang,Xiaoqing Meng,Wenbo Li,Qin Wang,Yuke Gu,Lingna Qiu Org. Biomol. Chem. 2023 21 6693

109384-19-2 (n-Boc-4-hydroxypiperidine) 関連製品

- 85275-45-2(1-Boc-3-hydroxypiperidine)

- 120-43-4(ethyl piperazine-1-carboxylate)

- 767-00-0(4-Hydroxybenzonitrile)

- 65214-82-6(Ethyl 4-hydroxypiperidine-1-carboxylate)

- 832715-51-2(propan-2-yl 4-hydroxypiperidine-1-carboxylate)

- 75844-69-8(tert-butyl piperidine-1-carboxylate)

- 89151-44-0(tert-butyl 4-(2-hydroxyethyl)piperidine-1-carboxylate)

- 116574-71-1(Tert-butyl 3-(hydroxymethyl)piperidine-1-carboxylate)

- 144222-22-0(tert-butyl 4-(aminomethyl)piperidine-1-carboxylate)

- 1554146-96-1(4-4-(2-aminoethyl)-1H-pyrazol-1-ylphenol)

推奨される供給者

Amadis Chemical Company Limited

(CAS:109384-19-2)n-Boc-4-hydroxypiperidine

清らかである:99%

はかる:1kg

価格 ($):183.0

atkchemica

(CAS:109384-19-2)n-Boc-4-hydroxypiperidine

清らかである:95%+

はかる:1g/5g/10g/100g

価格 ($):問い合わせ